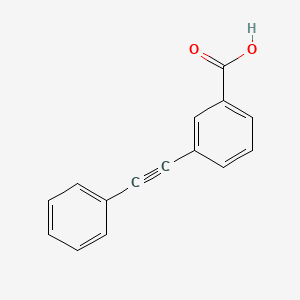

3-Phenylethynyl-benzoic acid

描述

Context within Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid and its derivatives represent a cornerstone class of compounds in chemical research, serving as fundamental building blocks in organic synthesis and drug discovery. ontosight.aipreprints.orgresearchgate.net Benzoic acid itself is the simplest aromatic carboxylic acid and is a precursor in the synthesis of many other chemicals. evitachem.compreprints.org Derivatives are formed by substituting one or more hydrogen atoms on the benzene (B151609) ring with other functional groups, leading to a vast library of molecules with tailored properties. researchgate.netresearchgate.net

In contemporary research, these derivatives are extensively studied for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.netontosight.ai For instance, the modification of the benzoic acid core has led to the development of therapeutic agents such as inhibitors of influenza neuraminidase and compounds with cytotoxic effects on cancer cells. preprints.orgacs.org The reactivity of the carboxylic acid group, combined with the diverse functionalities that can be introduced onto the aromatic ring, makes this class of compounds highly adaptable for creating complex molecular architectures and functional materials. ontosight.aigoogle.com 3-Phenylethynyl-benzoic acid fits within this context as a specialized derivative where the substituent is a phenylethynyl group, imparting specific electronic and structural characteristics not found in simpler analogues like hydroxy or methoxy (B1213986) benzoic acids. evitachem.comresearchgate.net

Significance of the Phenylethynyl Motif in Organic Synthesis and Materials Design

The phenylethynyl motif, a phenyl group connected via a carbon-carbon triple bond, is a crucial structural unit in modern organic chemistry and materials science. squ.edu.om This rigid, linear spacer is more than just a linker; its π-system allows for effective electronic communication, or conjugation, between the molecular fragments it connects. squ.edu.omresearchgate.net This property is fundamental in the design of materials for optoelectronics, where the flow of electrons and energy is paramount. squ.edu.omresearchgate.net

In organic synthesis, the phenylethynyl group is commonly introduced using palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which efficiently connects terminal alkynes (like phenylacetylene) with aryl halides (like 3-bromobenzoic acid). evitachem.comsqu.edu.om This methodology's reliability and tolerance for various functional groups have made the phenylethynyl motif readily accessible. squ.edu.om

In materials design, this motif is used to construct extended, one-dimensional conjugated systems. squ.edu.om When incorporated into polymers or the linkers of Metal-Organic Frameworks (MOFs), the phenylethynyl group contributes to desirable properties such as thermal stability, luminescence, and electrical conductivity. ossila.comresearchgate.net For example, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives are noted for their high emission efficiency and stability, making them suitable for applications like chemiluminescence emitters and photon upconversion materials. researchgate.net The presence of this motif in this compound provides a direct route to incorporating these valuable properties into new materials.

Overview of Key Research Domains for this compound

The distinct structural features of this compound have positioned it as a key building block in several advanced research areas:

Medicinal Chemistry and Drug Discovery : The compound and its derivatives are actively investigated for their therapeutic potential. Research has identified it as a peroxisome proliferator-activated receptor γ (PPARγ) agonist, suggesting its utility in studies related to metabolic diseases where this receptor plays a crucial regulatory role. evitachem.com Furthermore, derivatives of (aryloxyacetylamino)benzoic acid, which can be synthesized from related structures, have been explored as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy. acs.org

Materials Science and Supramolecular Chemistry : In materials science, the compound serves as a critical linker for creating functional porous materials. Its carboxylic acid group can coordinate with metal ions to form Metal-Organic Frameworks (MOFs), while the rigid phenylethynyl portion dictates the framework's geometry and pore size. ossila.comlumtec.com.tw MOFs built from similar phenylethynyl-containing linkers have shown promise in gas storage, separations, and catalysis. ossila.comsigmaaldrich.com The linear, conjugated nature of the linker is particularly valuable for designing MOFs with interesting electronic and photocatalytic properties, such as for CO2 reduction or hydrogen evolution. ossila.com

Organic Synthesis : Beyond its direct applications, this compound is a versatile intermediate in organic synthesis. evitachem.com The carboxylic acid and the alkyne group can be selectively modified to create more complex molecules, making it a valuable starting point for multi-step synthetic routes. evitachem.comacs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-phenylethynyl)benzoic acid alfa-chemistry.com |

| Molecular Formula | C₁₅H₁₀O₂ evitachem.comalfa-chemistry.comscbt.com |

| Molecular Weight | 222.24 g/mol evitachem.comalfa-chemistry.com |

| Appearance | White crystalline powder evitachem.com |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), acetone) evitachem.com |

| Boiling Point | 425.5°C at 760 mmHg alfa-chemistry.com |

| Density | 1.25 g/cm³ alfa-chemistry.com |

| Topological Polar Surface Area | 37.3 Ų alfa-chemistry.com |

| CAS Number | 93866-50-3 alfa-chemistry.comscbt.comkeyorganics.net |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| Phenylacetylene (B144264) |

| 3-bromobenzoic acid |

| 9,10-bis(phenylethynyl)anthracene (BPEA) |

| (Aryloxyacetylamino)benzoic acid |

| 2-hydroxybenzoic acid (Salicylic Acid) |

| 3-hydroxybenzoic acid |

| 4-hydroxybenzoic acid |

| m-methoxybenzoic acid |

| Carbon dioxide |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-phenylethynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBDUPNCTBINKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305832 | |

| Record name | 3-Phenylethynyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93866-50-3 | |

| Record name | 93866-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylethynyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to 3-Phenylethynyl-benzoic Acid Synthesis

The synthesis of this compound, a molecule of interest in various chemical research areas, is primarily achieved through strategic cross-coupling reactions. These methods provide a robust platform for constructing the core aryl-alkyne framework of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions for Core Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of this compound, offering efficient and versatile routes to this compound. The Sonogashira coupling, in particular, stands out as a powerful tool for the formation of the crucial carbon-carbon bond between the benzoic acid moiety and the phenylacetylene (B144264) unit.

The Sonogashira reaction provides a direct and effective method for the synthesis of this compound. This reaction typically involves the coupling of a halogenated benzoic acid, such as 3-iodobenzoic acid or 3-bromobenzoic acid, with phenylacetylene. sciforum.netresearchgate.net The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. sci-hub.se

The general scheme for this reaction is as follows:

Aryl halides containing electron-withdrawing groups tend to give higher yields in Sonogashira coupling reactions. researchgate.net For instance, the coupling of 3-iodo-5-nitrobenzoic acid and 3-bromo-5-nitrobenzoic acid with phenylacetylene resulted in excellent yields of 85% and 90%, respectively. researchgate.net Conversely, the presence of electron-donating groups, such as hydroxyl or amino groups, can lead to lower, though still respectable, yields. For example, the coupling of 3-hydroxy-5-iodobenzoic acid and 3-amino-5-iodobenzoic acid gave the corresponding products in 80% and 81% yields, respectively. researchgate.net

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system and reaction conditions. A variety of palladium catalysts, copper co-catalysts, ligands, bases, and solvents have been investigated to optimize the synthesis of aryl-alkynes.

Catalytic Systems:

Palladium Catalysts: Commonly used palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. researchgate.netsci-hub.se More recently, polymer-supported palladium complexes, such as a PS-PEG resin-bound terpyridine palladium(II) complex, have been developed to facilitate catalyst recovery and reuse, particularly for reactions in water. mdpi.com

Copper Co-catalysts: Copper(I) salts, such as CuI, are typically used to accelerate the reaction. researchgate.netsci-hub.se However, copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper, such as the formation of diynes and the need for stringent anaerobic conditions. sci-hub.se

Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. sci-hub.se The choice of ligand can influence the reaction's efficiency, with electron-rich phosphines sometimes being beneficial. sci-hub.se Nitrogen-based ligands, like ethylenediamine (B42938) and phenanthroline, have also been employed in copper-catalyzed systems. rsc.org

Reaction Conditions:

The table below summarizes various reaction conditions used for the Sonogashira coupling to synthesize derivatives of phenylethynyl-benzoic acid.

| Halogenated Benzoic Acid Derivative | Phenylacetylene Derivative | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 3-Iodobenzoic acid | Phenylacetylene | Pd(OAc)₂, TPPTS, CuI | K₂CO₃ | H₂O | 100 | - | researchgate.net |

| 3-Bromobenzoic acid | Phenylacetylene | Pd(OAc)₂, TPPTS, CuI | K₂CO₃ | H₂O | 100 | - | researchgate.net |

| 2-Iodo-3-nitrobenzoic acid methyl ester | Phenylacetylene | Pd catalyst | - | - | - | - | sciforum.net |

| Iodobenzene | Phenylacetylene | PS-PEG-terpyridine-Pd(II) | Et₃N | H₂O | 60 | 78 | mdpi.com |

Beyond the direct coupling with phenylacetylene, other ethynylation techniques can be applied to benzoic acid derivatives. One notable method involves the use of ethynyltrimethylsilane as a surrogate for acetylene. This approach allows for the introduction of a protected ethynyl (B1212043) group, which can subsequently be deprotected to yield the terminal alkyne. This terminal alkyne can then participate in a second Sonogashira coupling to install the phenyl group. acs.org

The general process involves:

Sonogashira coupling of a halogenated benzoic acid derivative with ethynyltrimethylsilane.

Deprotection of the resulting trimethylsilyl-protected alkyne, typically using a base or a fluoride (B91410) source, to yield the terminal alkyne.

A second Sonogashira coupling of the terminal alkyne with a phenyl halide to afford the final this compound.

This stepwise approach offers flexibility in the synthesis of unsymmetrically substituted diarylacetylenes.

Intramolecular Cyclization Pathways of Alkynylbenzoic Acids

Alkynylbenzoic acids, including this compound, can undergo intramolecular cyclization reactions to form various heterocyclic structures. These cyclizations are often catalyzed by transition metals or bases and can proceed through different pathways, leading to products with distinct ring sizes. sciforum.netclockss.org For instance, the intramolecular cyclization of o-alkynylbenzoic acid derivatives is a common method for synthesizing phthalides and isocoumarins. clockss.org

Mechanistic Studies of Cyclization Selectivity (e.g., 5-exo vs. 6-endo)

The regioselectivity of the intramolecular cyclization of alkynylbenzoic acids is a key aspect that has been the subject of mechanistic studies. The two primary competing pathways are the 5-exo-dig and 6-endo-dig cyclizations.

5-exo-dig cyclization: This pathway involves the attack of the carboxylic acid's oxygen atom on the internal carbon of the alkyne, leading to the formation of a five-membered ring, typically a phthalide (B148349) derivative. clockss.org

6-endo-dig cyclization: In this pathway, the oxygen attacks the terminal carbon of the alkyne, resulting in a six-membered ring, such as an isocoumarin. clockss.org

Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the factors governing this selectivity. clockss.org For the organic base-catalyzed intramolecular cyclization of o-alkynylbenzoic acids, it has been shown that the presence of an acidic fragment in the transition state significantly reduces the activation energy for both pathways. clockss.org However, the activation energy for the 5-exo cyclization is generally lower than that for the 6-endo pathway, explaining the preference for the formation of the five-membered ring product. clockss.org

In contrast, certain metal catalysts can favor the 6-endo pathway. For example, a rhenium complex, ReCl(CO)₅, has been shown to catalyze the 6-endo cyclization of 2-(phenylethynyl)benzoic acid with high selectivity, yielding the corresponding isocoumarin. clockss.org Gold catalysts have also been used, sometimes resulting in a mixture of both 5-exo and 6-endo products. beilstein-journals.org The choice of catalyst and reaction conditions can therefore be used to steer the cyclization towards the desired heterocyclic product. nih.govnih.gov

Diastereoselective Cyclizations of Amino-substituted Benzoic Acid Derivatives

The principles of diastereoselective cyclization are crucial for constructing complex, three-dimensional molecular architectures from simpler benzoic acid precursors. While not directly involving this compound, research on related structures provides insight into methodologies that could be applicable. A notable example is the diastereoselective cyclization of an amino-substituted benzoic acid derivative, specifically 2,5-dibromo-4-hexylaminobenzoic acid. nih.govrsc.org

In this process, a microwave-assisted condensation reaction using silicon tetrachloride (SiCl₄) as a condensation reagent successfully yielded a cyclic tri(benzamide). nih.govrsc.orgrsc.org The reaction proceeds in a diastereoselective manner, which is attributed to the steric influence of the bromine atoms, allowing for the transmission of axial chirality during the cyclization process. rsc.org This methodology highlights a potential pathway for creating stereochemically defined macrocycles from appropriately substituted benzoic acid monomers. The subsequent introduction of phenylethynyl groups onto such a scaffold can be achieved via Sonogashira-Hagihara coupling reactions, demonstrating a modular approach to complex helical structures. nih.govrsc.org

Derivatization and Functionalization Strategies of this compound

Functionalization at the Benzoic Acid and Phenylethynyl Moieties

This compound possesses two primary sites for chemical modification: the carboxylic acid group and the phenylethynyl unit. The carboxylic acid moiety can undergo standard transformations, such as esterification or conversion to an amide, which are fundamental steps in modifying its solubility, reactivity, and biological interactions. For instance, the hydrolysis of a methyl ester to the corresponding carboxylic acid is a common final step in its synthesis.

The phenylethynyl group offers a different set of reactive possibilities. It can be reduced to form the corresponding phenylethyl derivative. Conversely, the triple bond is susceptible to oxidation. masterorganicchemistry.com Furthermore, the two aromatic rings provide sites for electrophilic substitution reactions, such as nitration or halogenation, allowing for the introduction of a wide array of functional groups.

Late-Stage Functionalization Approaches for Complex Architectures

Late-stage functionalization (LSF) involves the modification of complex molecules, such as natural products or drug candidates, in the final steps of a synthetic sequence. snnu.edu.cn This strategy is highly valuable as it allows for the rapid generation of analogues for structure-activity relationship studies without resorting to de novo synthesis. snnu.edu.cnresearchgate.net For complex architectures incorporating the this compound scaffold, several LSF strategies are relevant.

One powerful approach is the direct functionalization of C–H bonds. For instance, iridium-catalyzed ortho-amination can introduce amino groups onto the benzoic acid ring, even in the presence of multiple other functional groups. nih.gov This method is robust and can be used to create aniline (B41778) derivatives or to attach probes for chemical biology applications. nih.gov Another innovative LSF method is the photo-induced decarboxylative functionalization of benzoic acids. rsc.orgd-nb.info This technique uses light and a copper catalyst to replace the carboxylic acid group with other functionalities, such as sulfoximine (B86345) groups, under mild conditions. rsc.org Such methods demonstrate the potential to selectively modify a complex molecule containing the this compound motif, thereby fine-tuning its properties. nih.govd-nb.info

Directed C-H Functionalization of Benzoic Acid Derivatives

The carboxylic acid group is an effective directing group for transition-metal-catalyzed C–H functionalization, typically favoring the ortho position. Iridium-catalyzed C–H amidation with sulfonyl azides, for example, proceeds with high efficiency and tolerates a wide range of functional groups. ibs.re.kr This ortho-amidation can be followed by a protodecarboxylation step, effectively achieving a formal meta- or para-amination of the original benzoic acid. ibs.re.kr

Researchers have also developed iridium-catalyzed methods for ortho-iodination and methylation of benzoic acids. diva-portal.org These reactions exhibit high selectivity and are applicable to the late-stage modification of complex drug molecules. diva-portal.orgnih.gov The development of these directed C-H functionalization reactions provides a powerful toolkit for selectively modifying benzoic acid derivatives, including this compound, to generate a diverse library of compounds.

Table 1: Examples of Directed C-H Functionalization of Benzoic Acid Derivatives

| Catalyst System | Reagent | Functionalization | Position | Reference |

|---|---|---|---|---|

| [IrCp*Cl₂]₂ / AgNTf₂ / LiOAc | p-Toluenesulfonyl azide (B81097) | Amidation | Ortho | ibs.re.kr |

| [Cp*Ir(H₂O)₃]SO₄ | N-Sulfonyl Azides | Sulfonamidation | Ortho | nih.gov |

| Iridium Catalyst | Methylating Agent | Methylation | Ortho | diva-portal.org |

| Iridium Catalyst | Iodinating Agent | Iodination | Ortho | diva-portal.org |

| Palladium or Copper Catalyst | - | Protodecarboxylation | (Post-ortho functionalization) | ibs.re.kr |

Chemical Reactivity Profile and Organic Transformations

Oxidation Reactions of the Phenylethynyl Group

The carbon-carbon triple bond of the phenylethynyl group is a site of high reactivity, particularly towards oxidation. Depending on the reagents and conditions, different products can be obtained.

Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can induce oxidative cleavage of the alkyne. masterorganicchemistry.comorgoreview.comopenochem.org For an internal alkyne such as the phenylethynyl group in this compound, this cleavage breaks the triple bond completely, yielding two carboxylic acid fragments. orgoreview.comopenochem.org Specifically, the ozonolysis of diphenylacetylene, a related symmetrical alkyne, produces two equivalents of benzoic acid. masterorganicchemistry.com This reaction typically proceeds through an unstable ozonide intermediate, which is then hydrolyzed during aqueous workup. jove.com Similarly, treatment with hot, basic KMnO₄ followed by acidic workup also results in cleavage to carboxylic acids. masterorganicchemistry.comjove.com

Under milder, neutral conditions, oxidation of an alkyne can lead to the formation of an α-diketone without cleaving the carbon-carbon sigma bond. libretexts.org For instance, neutral permanganate solution can convert alkynes into vicinal dicarbonyl compounds. libretexts.org Other reagents, such as potassium persulfate in the presence of air, have also been used to oxidize internal alkynes to the corresponding 1,2-diketones. organic-chemistry.org

Table 2: Oxidation Products of the Phenylethynyl Group

| Reagent(s) | Conditions | Major Product Type | Reference |

|---|---|---|---|

| 1. O₃; 2. H₂O | Oxidative Workup | Carboxylic Acids (Cleavage) | masterorganicchemistry.comorgoreview.com |

| KMnO₄ | Hot, Basic | Carboxylic Acids (Cleavage) | masterorganicchemistry.comorgoreview.com |

| KMnO₄ | Neutral, Aqueous | α-Diketone | libretexts.org |

| K₂S₂O₈ / Air | - | α-Diketone | organic-chemistry.org |

Reduction Reactions Leading to Phenylethyl Derivatives

The reduction of this compound to its corresponding phenylethyl derivative, 3-(2-phenylethyl)benzoic acid, is a significant transformation, converting the alkyne moiety into a saturated alkyl chain. This reaction is typically achieved through catalytic hydrogenation. evitachem.com

The process generally involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium-based catalysts are commonly employed for this type of reduction. evitachem.com For instance, the hydrogenation of alkynes can be efficiently catalyzed by palladium on carbon (Pd/C). acs.org The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the selectivity and yield of the product.

In a typical procedure, this compound is dissolved in a suitable solvent, such as ethanol (B145695) or 1,4-dioxane. evitachem.comcabidigitallibrary.org The catalyst, for example, 5% Ru/C, is added to the solution, and the mixture is subjected to a hydrogen atmosphere at a specific pressure and temperature. cabidigitallibrary.org The reaction proceeds until the uptake of hydrogen ceases, indicating the complete reduction of the alkyne triple bond.

The general reaction is as follows:

C₁₅H₁₀O₂ + 2H₂ → C₁₅H₁₄O₂

While specific research detailing the reduction of this compound is not extensively published, the reduction of similar aromatic carboxylic acids provides insight into the potential reaction parameters. For example, the hydrogenation of benzoic acid has been studied using various ruthenium catalysts at elevated temperatures (e.g., 493 K) and high hydrogen pressures (e.g., 6.89 MPa). cabidigitallibrary.org Such conditions can lead to the hydrogenation of both the aromatic ring and the carboxylic acid group, highlighting the importance of catalyst and condition selection to achieve selective reduction of the ethynyl group. cabidigitallibrary.org

The table below summarizes typical catalysts and conditions used for the hydrogenation of alkynes, which are applicable to the reduction of this compound.

Table 1: Catalysts and Conditions for Alkyne Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure (bar) | Selectivity to Alkene/Alkane |

|---|---|---|---|---|

| PdCl₂ | Ethanol | 90 | 5 | >80% to alkene |

| Pd/C | - | - | - | High for alkane formation |

This table presents generalized data for alkyne hydrogenation and may not represent the specific outcomes for this compound.

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic rings of this compound are susceptible to electrophilic substitution reactions. evitachem.com The substitution pattern is dictated by the directing effects of the substituents already present on the benzene (B151609) rings: the carboxylic acid group (-COOH) and the phenylethynyl group.

The carboxylic acid group is a deactivating, meta-directing group. doubtnut.comvedantu.com This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it (C-5). The phenylethynyl group's directing influence is more complex. The triple bond can act as an electron-withdrawing group, but the phenyl ring can also participate in resonance.

Nitration:

A common electrophilic substitution reaction is nitration. The nitration of benzoic acid typically yields 3-nitrobenzoic acid as the major product. vedantu.comtestbook.com This is because the deactivating carboxyl group directs the incoming nitronium ion (NO₂⁺) electrophile to the meta position. vedantu.com

For this compound, nitration would be expected to occur on the benzoic acid ring. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). evitachem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion.

The expected major product of the nitration of this compound would be 3-nitro-5-(phenylethynyl)benzoic acid, as the carboxyl group directs the substitution to the C-5 position, which is meta to it.

Halogenation:

Halogenation, another type of electrophilic aromatic substitution, can also be performed on this compound. evitachem.com This reaction involves the introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring. The reaction conditions typically involve the use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination.

Similar to nitration, the position of halogenation on the benzoic acid ring is directed by the carboxyl group. Therefore, the major product would likely be the 5-halo-3-(phenylethynyl)benzoic acid.

The table below summarizes the expected major products for electrophilic substitution reactions on this compound.

Table 2: Expected Products of Electrophilic Substitution on this compound

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-5-(phenylethynyl)benzoic acid |

It is important to note that while these are the predicted outcomes based on general principles of electrophilic aromatic substitution, the actual product distribution may be influenced by the specific reaction conditions and the interplay of the electronic effects of both the carboxyl and phenylethynyl substituents.

Applications in Materials Science and Supramolecular Chemistry

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's properties, such as pore size, surface area, and functionality.

Design and Synthesis of 3-Phenylethynyl-benzoic Acid and Related Ligands for MOFs

The synthesis of MOFs often involves solvothermal or hydrothermal methods where the metal salt and the organic linker, such as this compound, are dissolved in a solvent and heated in a sealed vessel. researchgate.net The rigid and linear nature of the phenylethynyl group in ligands like this compound is advantageous in creating predictable and robust framework structures. The carboxylate group readily coordinates with metal ions, forming the nodes of the framework.

Researchers have designed and synthesized a variety of ligands related to this compound to tune the properties of the resulting MOFs. For instance, the use of extended or functionalized phenylethynyl-based linkers allows for the creation of MOFs with larger pores or specific active sites. researchgate.netresearchgate.net An example of a related dicarboxylic acid ligand is 5-(phenylethynyl)isophthalic acid, which has been used to create MOFs with tailored pore sizes. lumtec.com.tw The introduction of different functional groups onto the phenyl ring or the use of multi-topic linkers with more than two carboxylate groups can lead to more complex and functional MOF architectures. researchgate.netcsic.es

| MOF Name/System | Metal Ion/Cluster | Organic Linker | Key Structural Features |

| Not specified | Zinc | 4,4'-oxybis(benzoic acid) and a diimide ligand | 3D framework with 2D channels. rsc.org |

| Not specified | Cobalt | Terephthalic acid and a diimide ligand | 3D framework with 2D channels. rsc.org |

| UiO-67 derivative | Zirconium | 4,4'-biphenyldicarboxylic acid (BPDC) and benzoic acid | Defective structure with missing linkers. sci-hub.se |

| NNU-27 | Not specified | 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid | 3D microporous structure with zig-zag charge transport pathways. ossila.com |

| NNU-28 | Zirconium | 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid | Highly efficient for visible light-driven CO2 reduction. ossila.com |

Gas Adsorption and Separation Properties of MOF Systems

The porous nature of MOFs derived from phenylethynyl-benzoic acid and related ligands makes them promising candidates for gas adsorption and separation applications. ewadirect.com The surface area and pore volume of these materials can be exceptionally high, providing ample space for gas molecules to be stored. researchgate.net

The selectivity of gas adsorption is influenced by several factors, including the pore size, the chemical functionality of the pore walls, and the presence of open metal sites. For example, a MOF with pores of a specific size can selectively adsorb one gas over another based on molecular sieving. The introduction of functional groups on the organic linker can enhance the interaction with specific gas molecules, leading to improved selectivity.

One study reported a zinc-based MOF that showed selective adsorption of CO2 over H2 and N2. rsc.org This MOF exhibited a "gate-opening" effect, where the framework structure flexibly opened to allow for increased CO2 adsorption at a certain pressure. rsc.org Another investigation on a defective UiO-67 MOF, synthesized using benzoic acid as a modulator, demonstrated exceptional toluene (B28343) uptake, which was attributed to the generation of extra adsorption sites due to linker loss. sci-hub.se

| MOF | Gas Adsorbed | Adsorption Capacity | Conditions | Reference |

| Desolvated {[Zn2(OBZ)2L1]·4DMF}n | CO2 | ~117 cm³ (STP) g⁻¹ | 195 K | rsc.org |

| Desolvated {[Zn2(OBZ)2L1]·4DMF}n | H2 | ~3 cm³ (STP) g⁻¹ | Not specified | rsc.org |

| Desolvated {[Zn2(OBZ)2L1]·4DMF}n | N2 | ~12 cm³ (STP) g⁻¹ | Not specified | rsc.org |

| 67-ben (defective UiO-67) | Toluene | 480 mg g⁻¹ | Not specified | sci-hub.se |

Catalytic Activity within MOF Architectures, including Post-Synthetic Modification

The well-defined and tunable porous environment of MOFs makes them excellent platforms for heterogeneous catalysis. researchgate.net The active sites can be the metal nodes, the organic linkers, or encapsulated guest molecules. MOFs derived from phenylethynyl-benzoic acid can be designed to have catalytically active sites.

For example, a bifunctional acid-base MOF catalyst was created through tandem click reactions on a framework containing both alkyne and azide (B81097) groups, demonstrating enhanced activity in aldol (B89426) addition reactions compared to MOFs with only acidic or basic sites. csic.es Another approach involves using modulators like benzoic acid during synthesis to create defects, which can act as Lewis acid sites and enhance catalytic activity. mdpi.com

Porous Organic Frameworks and Networks

Porous organic frameworks (POFs), including conjugated microporous polymers (CMPs), are another class of porous materials constructed entirely from organic building blocks.

Synthesis of Conjugated Microporous Polymers Incorporating Phenylethynyl-benzoic Acid Units

Conjugated microporous polymers are amorphous or semi-crystalline materials with extended π-conjugation throughout their network. The synthesis of CMPs often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara reaction, which is ideal for forming carbon-carbon triple bonds. rsc.org

In this context, this compound or its derivatives can be used as building blocks. The phenylethynyl unit contributes to the rigidity and conjugation of the polymer network, while the carboxylic acid group can be used for further functionalization or to influence the polymer's properties. For instance, a CMP synthesized from a 1,3,5-triazine (B166579) node and phenylethynyl linkers showed good porosity and CO2 uptake. rsc.org The incorporation of phenylethynyl units can lead to materials with high surface areas and tunable electronic properties, making them suitable for applications in gas storage, separation, and catalysis. rsc.org

Fabrication and Characterization of Organic Aerogels

Currently, there are no specific studies available that detail the use of this compound as a direct monomer or cross-linking agent for the fabrication of organic aerogels. The field of organic aerogels is extensive, utilizing various precursors like resorcinol-formaldehyde, polyimides, and different polymers to create highly porous, low-density materials. Similarly, a class of materials known as Hydrogen-bonded Organic Frameworks (HOFs) are constructed from carboxylic acid building blocks to form porous structures. While these related fields exist, the specific application of this compound for this purpose has not been documented in available research.

Organic Semiconductors and Electronic Materials

While the structural motif of a phenylethynyl group connected to a benzoic acid suggests potential for electronic applications, specific research into these properties for this compound is not present in the current body of scientific literature. Its isomer, 4-phenylethynyl-benzoic acid, has been noted as a candidate for studies in photonics and organic electronics, but analogous data for the 3-substituted version is unavailable cymitquimica.com.

Investigation of Electrochemical and Redox Properties for Electronic Applications

There is no specific data from studies, such as cyclic voltammetry, that reports the oxidation and reduction potentials or determines the HOMO/LUMO energy levels for this compound. Such characterization is fundamental to assessing a molecule's suitability for electronic applications. While related compounds, like complex triphenylamine-containing benzoic acids, have been studied for their redox properties, this data cannot be directly extrapolated to the simpler this compound molecule.

Evaluation as Hole Transport Layers

In line with the lack of electrochemical data, there are no available reports on the evaluation of this compound as a hole transport layer (HTL) in electronic devices like organic light-emitting diodes (OLEDs) or perovskite solar cells. The performance of a material as an HTL is critically dependent on its electrochemical properties, particularly the HOMO level, which remains uncharacterized.

Supramolecular Assemblies and Architectures

The application of this compound in forming specific, functional supramolecular structures is an area that relies on inference from general chemical principles rather than direct study.

Self-Assembly Directed by Hydrogen Bonding Interactions

It is a well-established principle in supramolecular chemistry that carboxylic acids can form robust hydrogen-bonded dimers. This interaction is a primary driver in the self-assembly of many organic molecules and is the basis for creating extended networks in Hydrogen-bonded Organic Frameworks (HOFs) rsc.orgacs.orgresearchgate.netwikipedia.org. The this compound molecule possesses a carboxylic acid group and is therefore expected to participate in this classic hydrogen-bonding motif alfa-chemistry.com. However, specific crystallographic studies detailing the precise structure, bond lengths, and packing arrangement of self-assembled this compound are not available in the literature. Without such detailed research findings, a thorough characterization of its specific self-assembly behavior cannot be provided.

Construction of Helical Structures with Phenylethynyl-benzene Units

The creation of helical structures using phenylethynyl-benzene units has been demonstrated through the synthesis of complex molecular scaffolds. In one notable study, a triple-stranded helical structure was successfully constructed by embedding bis(phenylethynyl)benzene units within a cyclic tri(benzamide) framework. rsc.orgnih.gov This was achieved through a diastereoselective cyclization of a substituted aminobenzoic acid derivative, followed by a Sonogashira-Hagihara coupling reaction with phenylacetylene (B144264) to introduce the phenylethynyl groups. rsc.orgnih.gov

The resulting molecule, a cyclic tri(benzamide) carrying three bis(phenylethynyl)benzene units, was found to form a stable triple-stranded helical conformation. rsc.org The conformation of this complex structure was investigated and confirmed through density functional theory (DFT) calculations at the B3LYP/6-31G(d) level of theory. rsc.org

A key finding was the successful separation of the racemic mixture into two optically active enantiomers using chiral high-performance liquid chromatography (HPLC). rsc.orgnih.gov These enantiomers exhibited significant stability, showing no racemization even at elevated temperatures. rsc.orgnih.gov The distinct chiral helical topology of these molecules was further confirmed by spectroscopic data, with the enantiomerically pure samples displaying a strong Cotton effect in circular dichroism (CD) spectra. rsc.org

| Research Finding | Method/Technique | Outcome | Citation |

| Synthesis of Triple-Stranded Helical Structure | Sonogashira-Hagihara Coupling Reaction | Formation of a cyclic tri(benzamide) with three bis(phenylethynyl)benzene units. | rsc.orgnih.gov |

| Conformation Analysis | Density Functional Theory (DFT) | Confirmed a bundled, triple-stranded helical conformation. | rsc.org |

| Separation of Enantiomers | Chiral High-Performance Liquid Chromatography (HPLC) | Successful resolution of racemic mixture into two stable, optically active enantiomers. | rsc.orgnih.gov |

| Chiroptical Properties | Circular Dichroism (CD) Spectroscopy | The pure enantiomer showed a strong Cotton effect, confirming the chiral helical structure. | rsc.org |

Surface Functionalization of Nanomaterials

The unique chemical properties of molecules containing the phenylethynyl-benzoic acid motif allow them to act as effective ligands for the surface functionalization of metallic nanoparticles, particularly gold. This modification imparts new properties to the nanoparticles, enhancing their stability and utility in various applications.

Preparation and Characterization of Functionalized Gold Nanoparticles

Gold nanoparticles (AuNPs) can be functionalized using ligands structurally related to this compound, such as carbodithioate-terminated oligo(phenyleneethynylene)s. acs.org A common preparation method involves a ligand exchange reaction, where pre-synthesized, alkylamine-protected AuNPs are mixed with the desired functionalizing ligand. acs.org For instance, dodecylamine-protected AuNPs have been successfully functionalized with 4-(phenylethynyl)dithiobenzoate. acs.org This process results in stable, organocarbodithioate-functionalized AuNPs that are redispersible in organic solvents like chloroform, even after extended periods of dry storage. acs.org

Another well-established method for synthesizing functionalized AuNPs is the Brust-Schiffrin two-phase method. rsc.org This involves the reduction of a gold salt, such as hydrogen tetrachloroaurate, in the presence of a phase-transfer agent and a thiol ligand. rsc.org Subsequent functionalization with an acid-terminated ligand can be achieved through a place exchange reaction, where the initial capping agent is swapped for a ligand like 11-mercaptoundecanoic acid. rsc.org

The characterization of these functionalized nanoparticles is essential to confirm the success of the surface modification and to understand their properties. nih.gov

Transmission Electron Microscopy (TEM) is used to determine the core size and morphology of the nanoparticles. Studies have shown that AuNPs functionalized with 4-(phenylethynyl)dithiobenzoate have a mean core size of approximately 2.2 ± 0.4 nm and can form semi-ordered islands. acs.org

Spectroscopic Methods are crucial for confirming the presence of the functionalizing ligand on the nanoparticle surface. acs.org

FT-IR (Fourier-transform infrared) spectroscopy can identify characteristic vibrational modes of the ligand. For example, the presence of CSS modes in the FT-IR spectrum confirms the attachment of dithiobenzoate groups. acs.org

Electronic Absorption (UV-Vis) Spectroscopy reveals changes in the surface plasmon resonance (SPR) peak of the AuNPs upon functionalization. The SPR peak for AuNPs functionalized with carboxylic acid groups (AuNPs-COOH) typically appears around 527-532 nm. researchgate.net The electronic absorption spectrum of AuNPs functionalized with 4-(phenylethynyl)dithiobenzoate shows distinct features of the ligand, confirming its presence. acs.org

Nuclear Magnetic Resonance (NMR) , specifically 1H NMR, can be used to characterize the monolayer composition of the functionalized nanoparticles. rsc.org

| Parameter | Characterization Method | Finding | Citation |

| Nanoparticle Core Size | Transmission Electron Microscopy (TEM) | 2.2 ± 0.4 nm for 4-(phenylethynyl)dithiobenzoate-functionalized AuNPs. | acs.org |

| Nanoparticle Morphology | Transmission Electron Microscopy (TEM) | Formation of semi-ordered islands of functionalized AuNPs. | acs.org |

| Ligand Attachment | Fourier-Transform Infrared (FT-IR) Spectroscopy | Detection of specific vibrational modes (e.g., νs and νas CSS modes) confirms ligand binding. | acs.org |

| Surface Plasmon Resonance | UV-Vis Spectroscopy | The absorption spectrum of functionalized AuNPs incorporates features of the organic ligand. | acs.org |

| Monolayer Composition | 1H NMR Spectroscopy | Characterizes the ratio of ligands on the nanoparticle surface after place-exchange reactions. | rsc.org |

Biological Activities and Mechanistic Elucidation

Modulation of Metabolic Pathways

The phenylethynyl-benzoic acid structure has been investigated for its potential to interact with key regulators of metabolism.

3-Phenylethynyl-benzoic acid has been described as an agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). evitachem.com PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily that plays a critical role in regulating various physiological functions, including glucose absorption and lipid balance. nih.gov The activation of PPARγ is a key mechanism for improving insulin sensitivity and is the target for the thiazolidinedione (TZD) class of antidiabetic drugs. nih.gov

Upon binding to PPARγ, an agonist like this compound would activate downstream signaling pathways that control metabolic processes. evitachem.com This interaction with biomolecules can influence cellular signaling crucial for metabolic homeostasis. evitachem.com PPARγ activation is known to upregulate genes involved in glucose uptake and control the expression of adipocyte-secreted factors like adiponectin, which enhances fatty acid oxidation and insulin sensitivity. nih.gov The modulation of PPARγ is a significant area of research for metabolic disorders, as it is a master regulator of metabolic genes. evitachem.com

The agonism of PPARγ by compounds such as this compound directly implicates them in the regulation of glucose and lipid metabolism. evitachem.comnih.gov The metabolisms of glucose, fatty acids, and cholesterol are intricately linked, and disruptions can lead to conditions like cardiovascular disease, diabetes, and fatty liver disease. researchgate.net PPARγ activation can lead to increased glucose metabolism and fatty acid uptake. nih.gov

By activating PPARγ, these compounds can influence the expression of genes that facilitate glucose and lipid uptake and storage in peripheral tissues, such as the liver, skeletal muscle, and adipose tissue. For instance, PPARγ agonists can decrease the expression of genes involved in gluconeogenesis, the process of generating glucose in the liver. nih.gov The regulation of these pathways is fundamental to maintaining energy homeostasis in the body. nih.gov

Plant Growth Regulation and Agricultural Research

Research has identified 4-(2-Phenylethynyl)benzoic acid (PEBA) as a highly bioactive compound with potential applications in agriculture as a plant growth regulator. nih.gov

PEBA demonstrates a potent inhibitory effect on seed germination. nih.gov Research has shown that it can arrest the germination of tomato seeds at a concentration as low as 0.5 μM. nih.gov The mechanism behind this inhibition in tomato seeds is associated with the suppression of GA1 (a type of gibberellin) accumulation and the generation of reactive oxygen species. nih.gov PEBA also has the ability to inhibit seed germination in cereals, although with lower efficacy. For instance, applications of 500 μM and 750 μM PEBA were found to profoundly curb preharvest sprouting in wheat and rice. nih.gov

| Plant | Effective Concentration for Seed Germination Inhibition |

| Tomato | 0.5 μM |

| Wheat | 500 μM |

| Rice | 750 μM |

A key aspect of PEBA's function as a chemical pruning agent is its ability to effectively suppress the outgrowth of lateral branches. nih.gov In studies on tomato plants, PEBA was effective at suppressing lateral branching at concentrations between 10-100 μM. nih.gov The mechanism for this suppression is linked to perturbations in plant hormones and the modulation of genes that are involved in secondary metabolism as well as those that encode for ABC transporters. nih.gov

| Plant | Effective Concentration for Lateral Branch Suppression |

| Tomato | 10-100 μM |

Molecular Mechanisms of Bioactivity in Plants

No research data is available to describe the effects of this compound on the accumulation of plant hormones such as Gibberellin A1 (GA1).

There is no available information detailing how this compound modulates the generation of Reactive Oxygen Species (ROS) in plants.

The influence of this compound on plant secondary metabolism and the expression of transporter genes has not been documented in the available literature.

Persistence and Environmental Fate Studies in Agricultural Contexts

Specific studies on the persistence and environmental fate of this compound within an agricultural context could not be found. General information on benzoic acid suggests it can persist in the environment and has the potential to alter microbial communities in soil and inhibit plant growth nih.gov. The half-life of benzoic acid in soil can range from several weeks to months, but this data is not specific to the 3-phenylethynyl derivative nih.gov.

Anticancer Research

Evaluation as Kinase Inhibitors (e.g., Src, MAPK signaling)

There is no available research evaluating this compound as an inhibitor of Src kinase or its effects on the MAPK signaling pathway in the context of anticancer research. The MAPK pathway is a known target in cancer therapy, and various compounds are studied for their modulatory effects, but this compound is not mentioned in the retrieved sources nih.govskku.edu. Similarly, while numerous Src kinase inhibitors have been developed and studied, this compound is not listed among them medchemexpress.comnih.govnih.gov.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Derivatives of phenylethynyl benzoic acid have demonstrated notable potential as anticancer agents by affecting cell proliferation and inducing programmed cell death, or apoptosis. Research into novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives, which share the phenylethynyl structural motif, revealed potent anti-proliferative activity against a range of human cancer cell lines nih.gov.

Further investigation into the cellular mechanisms showed that these compounds could induce cell cycle arrest. Specifically, certain halogen-substituted derivatives were found to cause G2/M phase arrest in A549 lung cancer cells nih.gov. This halt in the cell cycle is a critical precursor to apoptosis. Cellular studies confirmed that the induction of apoptosis by these compounds was correlated with changes in the expression levels of proteins that regulate the cell cycle and apoptosis nih.gov. Similarly, a phenyl-thiazolyl-benzoic acid derivative (PTB) was identified as a proliferation inhibitor of leukemic cells nih.gov. The ability of these related compounds to inhibit the growth of cancer cells and trigger their death underscores their potential in oncological research nih.govnih.gov. Most anti-tumor drugs exhibit their efficacy by inducing apoptosis in sensitive cells, making this a crucial characteristic for potential cancer treatments waocp.org.

Studies in Specific Cancer Models (e.g., Triple Negative Breast Cancer)

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the lack of estrogen, progesterone, and HER2 receptors, which makes it unresponsive to hormonal therapies nih.govuwm.edu. While extensive research is underway to find targeted therapies for TNBC, specific studies focusing on this compound within TNBC models are not detailed in the available research. The development of agents that can selectively induce toxicity in breast cancer cells, which often have high levels of reactive oxygen species (ROS), is a promising area of research for difficult-to-treat cancers like TNBC uwm.edu.

Receptor Binding Interactions (e.g., RXRα, RARα)

The biological activity of many compounds is dictated by their interaction with specific cellular receptors. In the context of cancer, nuclear receptors like the Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) are important targets. A phenyl-thiazolyl-benzoic acid derivative (PTB) was identified through virtual screening as a potent dual agonist for both RXRα and RARα nih.govnih.gov.

Direct binding assays confirmed this interaction, demonstrating that PTB binds directly to RXRα and RARα but not to other nuclear receptors such as PPARα, δ(β), or γ nih.govnih.gov. This selective binding is significant because the RAR/RXR signaling pathway is crucial in processes like myelocyte differentiation and apoptosis nih.gov. The activation of these receptors can induce differentiation and inhibit the growth of human acute promyelocytic leukemia (APL) cells nih.govnih.gov. The table below summarizes the binding affinity of PTB to several nuclear receptors.

| Receptor | EC50 Value of PTB (nM) |

| RXRα | 120 ± 20 |

| RARα | 40 ± 10 |

| PPARα | >10000 |

| PPARδ(β) | >10000 |

| PPARγ | >10000 |

This table presents the half-maximal effective concentration (EC50) values indicating the potency of the phenyl-thiazolyl-benzoic acid derivative (PTB) as an agonist for various nuclear receptors. Data sourced from nih.gov.

In Vitro and In Vivo Efficacy Assessments

The efficacy of phenylethynyl-benzoic acid derivatives has been evaluated in both laboratory settings (in vitro) and in living organisms (in vivo).

In Vitro Studies:

A phenyl-thiazolyl-benzoic acid derivative (PTB) was characterized in a series of in vitro assays, including nuclear receptor binding, reporter gene activation, and cell differentiation and growth assays nih.govnih.gov. These studies confirmed its role as a dual agonist of RXRα and RARα and as a proliferation inhibitor in leukemic cells nih.gov.

Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives showed potent anti-proliferative activity against various human cancer cell lines nih.gov. Flow cytometry analysis demonstrated that these compounds induced G2/M phase cell cycle arrest and apoptosis in A549 lung cancer cells nih.gov.

In Vivo Studies:

The antitumor effects of a promising phenylethynyl selenocompound derivative were demonstrated in xenograft tumor experiments using nude mice nih.gov. These experiments showed that the compound exhibited antitumor effects in vivo without evident toxic effects in the mice, highlighting its potential as a lead compound for further development nih.gov.

Antimicrobial and Antibiofilm Activities

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and are often used as preservatives in food and beverages researchgate.netpreprints.org. This activity extends to inhibiting the formation of biofilms, which are structured communities of microorganisms that adhere to surfaces and are notoriously resistant to antibiotics preprints.orgf1000research.com.

Mechanisms of Antimicrobial Action (e.g., pH disruption)

The primary antimicrobial mechanism of benzoic acid and its derivatives is related to their acidic nature researchgate.net. These lipophilic acids can traverse the cell membrane of microorganisms. Once inside the cytoplasm, they release protons (H+ ions), which lowers the internal pH of the cell researchgate.net. This disruption of the cell's internal pH homeostasis inhibits metabolic processes and growth researchgate.net. Furthermore, this action can also disrupt the cellular membrane, ultimately leading to cell death researchgate.net. This mechanism is a key reason for their effectiveness as antibacterial and antifungal agents researchgate.netsemanticscholar.org. The activity of some antimicrobial peptides is also enhanced at a low pH, which can lead to increased disruption of the bacterial membrane nih.gov.

Inhibition of Biofilm Formation and Dispersion

The ability of microorganisms to form biofilms is a significant challenge in medicine and industry, as biofilms provide protection against antimicrobial agents f1000research.com. Benzoic acid has shown efficacy in combating these structures. A study on Salmonella typhimurium demonstrated that benzoic acid significantly inhibits biofilm formation preprints.org.

The inhibitory effect was found to be concentration-dependent; higher concentrations of benzoic acid resulted in lower biofilm biomass preprints.org. This suggests that benzoic acid can effectively interfere with the ability of bacteria to establish and grow within a biofilm matrix preprints.org. The data below illustrates the impact of various concentrations of benzoic acid on S. typhimurium biofilm biomass after 72 hours.

| Benzoic Acid Concentration (%) | Inhibition of Biofilm Biomass (%) |

| 3.125 | ~55% |

| 6.25 | ~60% |

| 12.5 | ~65% |

| 25 | ~75% |

| 50 | ~85% |

This table shows the percentage inhibition of Salmonella typhimurium biofilm biomass at different concentrations of benzoic acid after a 72-hour period. The data indicates a clear dose-dependent response. Data adapted from preprints.org.

Other Bioactive Properties (e.g., Antioxidant Activity)

While direct studies on the antioxidant activity of this compound are not extensively documented, the broader class of benzoic acid derivatives has been the subject of significant research for its antioxidant potential. Benzoic acid and its derivatives are phenolic compounds known to exhibit antioxidant properties against various free radicals. ijarsct.co.inantiox.org The antioxidant capacity of these compounds is closely linked to their chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring. antiox.orgnih.gov For instance, studies on hydroxybenzoic acids have shown that derivatives with hydroxyl groups in the ortho and para positions relative to the carboxylate group exhibit the most potent antioxidant properties. antiox.org

Research into the structure-property relationships of phenolic acids has demonstrated that increasing the number of radical-scavenging hydroxyl and methoxy (B1213986) groups enhances antioxidant effects. mdpi.com In contrast, benzoic acid itself, without these functional groups, does not show significant antioxidant capacity. mdpi.com The inhibitory effect of a related isomer, 4-(2-phenylethynyl)-benzoic acid (PEBA), on tomato seed germination has been associated with the suppression of reactive oxygen species (ROS) generation, suggesting a potential role in modulating oxidative stress. nih.gov Benzoic acid derivatives, in general, have been investigated for a wide range of biological activities beyond antioxidant effects, including antimicrobial, anti-inflammatory, and anticancer properties. ijarsct.co.inijarsct.co.in

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of benzoic acid derivatives can be significantly altered by modifications to the aromatic ring or the carboxyl group. ijarsct.co.in Structure-Activity Relationship (SAR) studies are crucial in optimizing the potency and specificity of these compounds for various biological targets.

A notable example involves a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, which were synthesized and evaluated as Src kinase inhibitors for potential use in cancer therapy. nih.govresearchgate.net SAR analysis of these compounds, which feature the 3-phenylethynyl moiety, provided key insights:

Substituents on the Pyrimidine Ring: Modifications at the N-1 position of the 1H-pyrazolo[3,4-d]pyrimidine core revealed that a methyl group was the optimal substituent for inhibitory potency. researchgate.net

Linker and Terminal Group: The study led to the discovery of a specific derivative, compound 1j , which demonstrated the highest inhibitory potency against Src kinase and the most potent anti-viability activity against the MDA-MB-231 triple-negative breast cancer cell line. nih.govresearchgate.net This compound features a complex benzamide side chain attached to the pyrimidine core. nih.gov

This research highlights how systematic structural modifications of molecules containing the 3-phenylethynyl group can lead to the development of highly potent and specific enzyme inhibitors. nih.govresearchgate.net The general principle of SAR is that the type and position of substituents on the core structure dictate the compound's interaction with its biological target, thereby influencing its activity. ijarsct.co.in For other classes of benzoic acid derivatives, esterification has been shown to enhance activity, potentially by facilitating entry into cells. nih.gov

Table 1: SAR Insights for 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

| Molecular Moiety | Position of Variation | Finding | Reference |

|---|---|---|---|

| Pyrimidine Core | N-1 Substituent | A methyl group was identified as the optimal substituent for enhancing inhibitory activity. | researchgate.net |

| Benzamide Side Chain | Overall Structure | The specific configuration of the benzamide side chain in compound 1j was crucial for achieving the highest potency against Src kinase and cancer cell viability. | nih.gov |

Toxicological Evaluation in Biological Systems

Direct acute toxicity data for this compound is limited. However, studies on its isomer, 4-(2-phenylethynyl)-benzoic acid (PEBA), have provided some initial insights. An acute toxicity analysis of PEBA using silkworm (Bombyx mori) and Trichogramma chilonis (a species of parasitic wasp) indicated a low risk of toxicity. nih.gov

For the broader class of benzoic acid derivatives, toxicity can vary based on the specific substitutions. For example, a study on several benzoic acid derivatives in rats found that 4-chlorobenzoic acid is classified as moderately hazardous (hazard class III), whereas 4-methoxybenzoic acid and p-acetoxybenzoic acid are considered to have low hazard (hazard class IV). researchgate.netrjhas.ru The parent compound, benzoic acid, exhibits low acute toxicity in animal studies, with oral median lethal doses (LD50) in rats and mice typically greater than 2000 mg/kg of body weight. Subchronic oral intake of various benzoic acid derivatives has been shown to potentially lead to disorders affecting the hepatorenal system in animal models. researchgate.netrjhas.ru

Table 2: Hazard Classification of Selected Benzoic Acid Derivatives

| Compound | Hazard Class | Finding |

|---|---|---|

| 4-chlorobenzoic acid | Class III | Moderately hazardous in rat studies. |

| 4-methoxybenzoic acid | Class IV | Low hazard in rat studies. |

| p-acetoxybenzoic acid | Class IV | Low hazard in rat studies. |

There is no specific information available on the genotoxic or mutagenic potential of this compound. For the parent compound, benzoic acid, the U.S. Environmental Protection Agency (EPA) has assigned it to carcinogenicity group D, meaning it is not classifiable as to human carcinogenicity due to a lack of data. ornl.gov

However, in vitro studies on benzoic acid have yielded some indications of genotoxicity at higher concentrations. In human peripheral blood lymphocytes, benzoic acid was found to significantly increase the frequency of chromosomal aberrations, sister chromatid exchanges, and micronuclei in a dose-dependent manner, particularly at concentrations of 200 and 500 μg/mL. nih.gov Despite these findings, the study concluded that benzoic acid is a weak genotoxic agent in this specific in vitro system. nih.gov Its salt, sodium benzoate, has tested negative for reverse mutation in various strains of Salmonella typhimurium and Escherichia coli. ornl.gov The genotoxic potential of any given chemical can be complex, and a single assay is often insufficient to detect all possible types of genetic alterations. kcl.ac.uk

Computational Chemistry and Spectroscopic Characterization

Computational Methodologies for Reaction Mechanism Elucidation

Computational chemistry serves as a powerful tool to investigate the underlying mechanisms of chemical reactions, providing insights into reaction pathways and the electronic properties of the molecules involved.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies, thereby elucidating the reaction mechanism.

The synthesis of 3-Phenylethynyl-benzoic acid is commonly achieved via a Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of a terminal alkyne (phenylacetylene) with an aryl halide (3-iodobenzoic acid or 3-bromobenzoic acid). DFT studies on the Sonogashira coupling mechanism have detailed a catalytic cycle that generally proceeds through several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.

Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne forms a copper(I) acetylide. This species then transfers the acetylide group to the Pd(II)-aryl complex. In copper-free variants, the alkyne coordinates directly to the palladium center, followed by deprotonation by a base.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product, this compound, and regenerate the active Pd(0) catalyst.

Table 1: Key Steps in the Sonogashira Coupling for the Synthesis of this compound

| Step | Reactants | Intermediates | Product of Step |

| Oxidative Addition | Pd(0) catalyst, 3-halobenzoic acid | Pd(II)-aryl complex | Ar-Pd(II)-X |

| Transmetalation (copper-catalyzed) | Phenylacetylene (B144264), Cu(I) salt, Ar-Pd(II)-X | Copper(I) acetylide | Ar-Pd(II)-C≡C-Ph |

| Reductive Elimination | Ar-Pd(II)-C≡C-Ph | - | This compound, Pd(0) |

The electronic properties of this compound, which govern its reactivity and intermolecular interactions, can be computationally analyzed through methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis. These analyses provide insights into the distribution of electron density across the molecule.

Mulliken Charge Distribution: This method partitions the total electron density among the atoms in a molecule, providing a measure of the partial atomic charges. For this compound, the Mulliken charges would be expected to show a significant negative charge on the oxygen atoms of the carboxylic acid group due to their high electronegativity. The carbon atom of the carboxylic acid group would exhibit a positive charge. The acetylenic carbons and the aromatic rings would have a more complex charge distribution influenced by the delocalized π-system.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This analysis can reveal important details about hyperconjugative interactions and charge transfer within the molecule. For this compound, NBO analysis would highlight the π-conjugation extending from the phenyl ring, through the ethynyl (B1212043) linker, to the benzoic acid moiety. This extended conjugation is crucial for its electronic and photophysical properties.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound (Hypothetical DFT Calculation)

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (carbonyl) | -0.65 |

| O (hydroxyl) | -0.70 |

| C (carboxyl) | +0.80 |

| C (acetylenic, attached to benzoic acid) | -0.15 |

| C (acetylenic, attached to phenyl) | -0.10 |

| H (hydroxyl) | +0.45 |

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are essential for predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins.

Research has identified this compound as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) evitachem.com. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, making it an important drug target for the treatment of type 2 diabetes.

Molecular docking simulations can be employed to predict the binding mode of this compound within the ligand-binding domain (LBD) of PPARγ. The LBD of PPARγ is known to have a large, Y-shaped binding pocket. Agonists typically bind in a manner that stabilizes the active conformation of the receptor. Key interactions for PPARγ agonists generally include:

Hydrogen Bonding: The carboxylic acid headgroup of the ligand forms hydrogen bonds with key amino acid residues in the LBD, such as Ser289, His323, His449, and Tyr473.

Hydrophobic Interactions: The hydrophobic portions of the ligand, in this case, the phenyl and phenylethynyl groups, engage in hydrophobic interactions with nonpolar residues lining the binding pocket.

Molecular dynamics simulations can further be used to assess the stability of the predicted ligand-receptor complex over time nih.gov.

Table 3: Key Amino Acid Interactions for PPARγ Agonists and Predicted Interactions for this compound

| Interacting Residue in PPARγ | Type of Interaction | Known Agonist Interaction | Predicted Interaction with this compound |

| Ser289 | Hydrogen Bond | Yes | High Likelihood |

| His323 | Hydrogen Bond | Yes | High Likelihood |

| His449 | Hydrogen Bond | Yes | High Likelihood |

| Tyr473 | Hydrogen Bond | Yes | High Likelihood |

| Cys285 | Hydrophobic/van der Waals | Yes | Possible |

| Ile341 | Hydrophobic/van der Waals | Yes | Possible |

| Met364 | Hydrophobic/van der Waals | Yes | Possible |

The electronic properties of a molecule, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are fundamental to understanding its reactivity and spectroscopic behavior. These can be calculated using DFT methods.

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation.

LUMO: The LUMO is the innermost orbital without electrons and is associated with the ability of a molecule to accept electrons. A lower LUMO energy level suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap is generally associated with higher chemical reactivity and lower kinetic stability.

For this compound, the HOMO is expected to be delocalized over the electron-rich phenylethynyl system, while the LUMO is likely to be distributed over the benzoic acid moiety, particularly the carboxylic acid group which has electron-accepting character. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra based on transitions between these orbitals ajchem-a.com.

Table 4: Representative DFT-Calculated Electronic Properties of Aromatic Acids (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzoic Acid | -7.2 | -1.5 | 5.7 |

| Phenylpropiolic Acid | -6.8 | -1.8 | 5.0 |

| This compound (Estimated) | -6.5 | -2.0 | 4.5 |

Spectroscopic Characterization in Advanced Research Contexts

Advanced spectroscopic techniques are indispensable for the structural confirmation and detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons on both the phenyl and benzoic acid rings. The protons on the benzoic acid ring would be expected to appear as a complex multiplet pattern in the downfield region (typically 7.5-8.2 ppm). The protons of the monosubstituted phenyl ring would also appear in the aromatic region (around 7.3-7.6 ppm) rsc.orgrsc.org. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (around 170 ppm). The two acetylenic carbons would resonate in the range of 80-100 ppm. The aromatic carbons would appear between 120 and 140 ppm rsc.orgdocbrown.info.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. A broad O-H stretching band for the carboxylic acid would be present in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group would be observed around 1700 cm⁻¹. The C≡C stretching of the alkyne would appear as a sharp, and likely weak, band around 2220 cm⁻¹. C-H stretching vibrations for the aromatic rings would be seen above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be found in the 1450-1600 cm⁻¹ region rsc.orgdocbrown.inforesearchgate.net.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the extended π-conjugated system. Benzoic acid itself has primary and secondary absorption bands around 230 nm and 274 nm, respectively sielc.com. The phenylethynyl group also contributes to UV absorption. The extended conjugation in this compound would likely result in a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to benzoic acid alone. The photophysical properties of similar phenylethynyl derivatives often exhibit intramolecular charge transfer, which can be studied by observing the solvatochromic effects on their absorption and fluorescence spectra researchgate.net.

Table 5: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber / Wavelength |

| ¹H NMR | Aromatic Protons | 7.3 - 8.2 ppm |

| Carboxylic Acid Proton | >10 ppm (broad) | |

| ¹³C NMR | Carbonyl Carbon | ~170 ppm |

| Acetylenic Carbons | 80 - 100 ppm | |

| Aromatic Carbons | 120 - 140 ppm | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |

| C=O Stretch | ~1700 cm⁻¹ (strong) | |

| C≡C Stretch | ~2220 cm⁻¹ (sharp, weak) | |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |

| UV-Vis | π → π* Transitions | >274 nm |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Helical Structures

Chiroptical spectroscopy, particularly circular dichroism (CD), is a crucial technique for investigating the three-dimensional arrangement of chiral molecules, including the study of helical structures. A comprehensive search of scientific literature reveals a lack of specific studies applying chiroptical spectroscopy to this compound to investigate the formation or properties of any potential helical superstructures. While the phenylethynyl moiety can be a component of larger chiral and helical architectures, dedicated research on the intrinsic chiroptical properties of this compound itself in this context has not been reported. Therefore, no experimental or computational data on its circular dichroism spectra or its propensity to form helical structures is currently available.

Time-Resolved Infrared Spectroscopy for Reaction Dynamics

Time-resolved infrared (TRIR) spectroscopy is a powerful method for studying the transient structures and dynamics of molecules during chemical reactions. It provides real-time information on the vibrational modes of short-lived intermediates, offering mechanistic insights. Despite its utility, there are no specific published studies that employ time-resolved infrared spectroscopy to investigate the reaction dynamics of this compound. Consequently, there is no available data or detailed research findings on the kinetics or mechanisms of reactions involving this compound as studied by TRIR.

Surface-Enhanced Raman Spectroscopy (SERS) for Surface Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. It can provide detailed information about the orientation and interaction of adsorbates with the substrate. A review of existing research indicates that no specific SERS studies have been conducted on this compound. While SERS has been applied to benzoic acid and other related aromatic carboxylic acids to understand their adsorption behavior on various metallic surfaces, dedicated SERS analysis of this compound, which would elucidate how the phenylethynyl group influences its surface interactions, has not been reported. As such, there are no research findings or data tables detailing the SERS spectrum or surface behavior of this compound.

Advanced Catalysis Research

Transition Metal Catalysis in Organic Synthesis

Transition metal catalysis provides powerful tools for the selective functionalization of organic molecules. In the context of 3-phenylethynyl-benzoic acid and its derivatives, palladium and rhodium-based catalytic systems have been prominently featured in the development of novel synthetic methodologies.

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy. For benzoic acid derivatives, achieving regioselective C-H functionalization is a significant challenge.